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Introduction

The chemical synthesis of oligonucleotides is a stepwise process that, despite high coupling
efficiencies, inevitably generates a mixture of the full-length product and truncated failure
sequences.[1] For many applications, particularly in therapeutics and diagnostics, the purity of
the final oligonucleotide is critical.[2] This necessitates a robust purification strategy to isolate
the desired full-length oligonucleotide from process-related impurities. The two most common
strategies for the purification of synthetic oligonucleotides are "DMT-on" and "DMT-off," which
are distinguished by the presence or absence of the 5'-dimethoxytrityl (DMT) protecting group
on the full-length product after synthesis. This application note provides a detailed comparison
of these two strategies, including their underlying principles, advantages, and disadvantages,
along with detailed protocols for their implementation.

Principle of DMT-on versus DMT-off Purification

Oligonucleotide synthesis proceeds in the 3' to 5' direction, with the 5'-hydroxyl group of each
incoming phosphoramidite monomer protected by a lipophilic DMT group.[3] This DMT group is
cleaved at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

o DMT-on Strategy: In the final coupling step, the DMT group on the 5'-terminus of the full-
length oligonucleotide is intentionally left on.[4] This provides a "handle" for purification. The
significant hydrophobicity of the DMT group allows for strong retention of the full-length

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b141833?utm_src=pdf-interest
https://atdbio.com/nucleic-acids-book/Purification-of-oligonucleotides
https://www.bocsci.com/resources/common-methods-of-oligonucleotide-extraction-and-purification.html
https://www.separations.us.tosohbioscience.com/File%20Library/TBL/secured%20files/Application%20Note/AN0124A_AN152.pdf
https://dash.harvard.edu/server/api/core/bitstreams/63f38866-be67-449c-bb57-8802cfb5cbfb/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

product on a reversed-phase stationary phase, while the more hydrophilic, uncapped failure
sequences are washed away.[1][4] Following purification, the DMT group is chemically
cleaved, and the purified oligonucleotide is recovered.

o DMT-off Strategy: In this approach, the terminal 5-DMT group is removed as the final step of
the synthesis cycle. Purification then relies on other physicochemical properties to separate
the full-length product from impurities, such as charge (ion-exchange chromatography) or

size (gel electrophoresis).[1]

Comparison of DMT-on and DMT-off Purification
Strategies

The choice between DMT-on and DMT-off purification depends on several factors, including the
length of the oligonucleotide, the desired purity, the required yield, and the scale of the
purification.
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Feature

DMT-on Purification

DMT-off Purification

Primary Separation Principle

Hydrophobicity

Charge, Size

Primary Impurities Removed

Truncated failure sequences
(shortmers)[3][5]

Failure sequences, salt, and

small molecules

Common Purification Methods

Reversed-Phase High-
Performance Liquid
Chromatography (RP-HPLC),
Solid-Phase Extraction (SPE)
Cartridges[1][6]

Anion-Exchange HPLC (AEX-
HPLC), Polyacrylamide Gel
Electrophoresis (PAGE)[1]

Typical Purity

High (>90-99%)[3][7][8][¢]

Variable, can be very high with
PAGE

Moderate to High (can be

Can be lower, especially with

Typical Yield
>90%)[3] PAGE[1]
- Excellent separation of full- o
] - Can remove modifications
length product from failure o
) that alter hydrophobicity. -
sequences.[1] - Relatively fast ] )
Advantages PAGE can provide very high

and simple, especially with
cartridges.[10] - Amenable to

automation.

purity for long oligonucleotides.
[1]

Disadvantages

- Requires an additional post-
purification detritylation step.[5]
- Potential for depurination
during acid-mediated
detritylation.[7] - May not be
ideal for very long
oligonucleotides (>100-150
bases) where the hydrophobic
contribution of the DMT group

is less significant.[1]

- Separation of failure
sequences from the full-length
product can be challenging,
especially for shorter
oligonucleotides. - PAGE is
labor-intensive and not easily

scalable.[1]

Experimental Workflows
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The following diagrams illustrate the general workflows for DMT-on and DMT-off purification

strategies.
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DMT-off Purification Workflow (Anion-Exchange)

Detailed Experimental Protocols
Protocol 1: DMT-on Purification using a Solid-Phase
Extraction (SPE) Cartridge

This protocol is a general guideline for the purification of a standard DNA oligonucleotide on a 1
pmol scale using a reversed-phase SPE cartridge.

Materials:
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e Crude DMT-on oligonucleotide, cleaved and deprotected in ammonium hydroxide.
¢ Reversed-phase SPE cartridge (e.g., Glen-Pak™ DNA).
o Acetonitrile (ACN), HPLC grade.
e 2.0 M Triethylammonium Acetate (TEAA), pH 7.0.
e 0.1 M TEAA (prepared by diluting 2.0 M TEAA with nuclease-free water).
e 2% Trifluoroacetic Acid (TFA) in water (v/v).
e Nuclease-free water.
o Syringes and luer lock fittings for the cartridge.
Procedure:
o Cartridge Preparation:
o Wash the cartridge with 2 mL of acetonitrile.[11]

o Equilibrate the cartridge with 2 mL of 2.0 M TEAA.[11] This acts as an ion-pairing reagent
to enhance the binding of the oligonucleotide to the resin.[5]

o Follow with a wash of 2 mL of 0.1 M TEAA.
e Sample Loading:

o Dilute the crude oligonucleotide solution (from cleavage and deprotection) with an equal
volume of 0.1 M TEAA.

o Slowly load the diluted sample onto the cartridge at a rate of approximately 1 drop per
second. The hydrophobic DMT-on oligonucleotide will bind to the resin.[11]

e Washing:

o Wash the cartridge with 2 mL of 0.1 M TEAA to remove salts and some impurities.[11]
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o Wash the cartridge with 2 mL of a solution of 5-15% acetonitrile in 0.1 M TEAA. The exact
percentage of acetonitrile may need to be optimized to effectively wash away failure
sequences without eluting the DMT-on product.

e On-Cartridge Detritylation:

o Slowly pass 2 mL of 2% TFA through the cartridge. Repeat this step.[11] A faint orange
color may be observed as the DMT cation is released.[7]

o Immediately wash the cartridge with 2 mL of 0.1 M TEAA to neutralize the acid and
prevent depurination.[11]

o Wash with 2 mL of nuclease-free water to remove residual TEAA.
o Elution:

o Elute the purified DMT-off oligonucleotide with 1-2 mL of 20-50% acetonitrile in water. The
optimal acetonitrile concentration for elution depends on the hydrophobicity of the
oligonucleotide. For phosphorothioate oligonucleotides, a higher concentration (e.g., 35%)
may be required.[12]

o Collect the eluate in a clean microcentrifuge tube.

o Post-Elution Processing:

[e]

Dry the purified oligonucleotide using a vacuum concentrator.

o

Resuspend the oligonucleotide in a suitable buffer for your downstream application.

[¢]

Quantify the oligonucleotide by UV spectrophotometry at 260 nm.

[¢]

Assess purity by analytical HPLC or mass spectrometry.

Protocol 2: DMT-off Purification by Anion-Exchange
HPLC (AEX-HPLC)

This protocol provides a general method for the purification of a DMT-off oligonucleotide. The
separation is based on the interaction of the negatively charged phosphate backbone with a
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positively charged stationary phase.

Materials:

o Crude DMT-off oligonucleotide, fully deprotected and detritylated.

e Anion-exchange HPLC column suitable for oligonucleotide separation.

o HPLC system with a gradient pump and UV detector.

o Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5, in nuclease-free water.

o Mobile Phase B: 20 mM Sodium Phosphate, 1 M NacCl, pH 8.5, in nuclease-free water.
» Nuclease-free water for sample preparation.

Procedure:

e Sample Preparation:

o After synthesis, cleavage, deprotection, and detritylation, dry the crude oligonucleotide
pellet.

o Resuspend the pellet in Mobile Phase A or nuclease-free water to a suitable concentration
(e.g., 10-20 OD/mL).

o Filter the sample through a 0.22 um syringe filter before injection.

e HPLC Method:

[e]

Equilibrate the AEX column with Mobile Phase A until a stable baseline is achieved.
o Inject the prepared sample onto the column.

o Elute the oligonucleotides using a linear gradient of increasing salt concentration (Mobile
Phase B). A typical gradient might be from 0% to 100% B over 30-40 minutes. The full-
length product, having the highest charge density, will elute last.

o Monitor the elution profile at 260 nm.
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¢ Fraction Collection:

o Collect fractions corresponding to the major peak, which should be the full-length
oligonucleotide.

e Analysis and Pooling:

o Analyze the collected fractions for purity using analytical AEX-HPLC, RP-HPLC, or mass
spectrometry.

o Pool the fractions that meet the desired purity specification.
e Desalting:

o The purified oligonucleotide will be in a high-salt buffer. It is crucial to desalt the pooled
fractions. This can be achieved by methods such as:

» Size-exclusion chromatography (e.g., a Sephadex G-25 column).
» Ethanol precipitation.
» Using a reversed-phase cartridge following a desalting protocol.[13]
» Final Processing:
o Dry the desalted oligonucleotide.
o Resuspend in an appropriate buffer, quantify, and store.

Conclusion

Both DMT-on and DMT-off purification strategies offer effective means of isolating full-length
synthetic oligonucleotides. The DMT-on approach, particularly with modern SPE cartridges,
provides a rapid and efficient method for removing failure sequences and is well-suited for
routine purification of standard DNA and RNA oligonucleotides. The DMT-off strategy, while
potentially more complex, offers versatility and, with techniques like PAGE, can achieve
exceptionally high purity for demanding applications. The optimal choice of purification strategy
will depend on the specific requirements of the oligonucleotide and its intended use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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